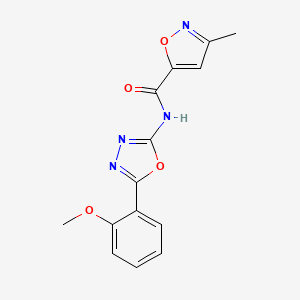![molecular formula C13H14N4OS B2760737 2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile CAS No. 422532-91-0](/img/structure/B2760737.png)
2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile” is a chemical compound with the molecular formula C13H14N4OS and a molecular weight of 274.34. It is a type of quinazolinone derivative . Quinazolinones are a class of compounds that have received significant attention due to their diverse biopharmaceutical activities .
Aplicaciones Científicas De Investigación
Anticancer Activity
Quinazoline derivatives have been extensively studied for their potential as anticancer agents. They can interfere with various signaling pathways that are crucial for cancer cell proliferation and survival. For instance, some quinazoline compounds have been shown to inhibit tyrosine kinase enzymes, which are often overactive in cancer cells .
Antifungal and Antibacterial Properties
These compounds exhibit significant antifungal and antibacterial activities, making them valuable in the development of new antimicrobial agents. Their mechanism of action typically involves disrupting the microbial cell wall synthesis or interfering with essential enzymes within the pathogen .
Anti-Inflammatory Effects
Quinazoline derivatives can also act as anti-inflammatory agents. They may work by inhibiting the production of pro-inflammatory cytokines or by blocking the activity of enzymes that contribute to inflammation, such as cyclooxygenase (COX) or lipoxygenase (LOX) .
Antioxidant Properties
The antioxidant potential of quinazoline derivatives is another area of interest. These compounds can neutralize free radicals, which are harmful byproducts of cellular metabolism that can cause oxidative stress and damage to cells .
Antidiabetic Activity
Research has indicated that quinazoline derivatives may have applications in managing diabetes. They can modulate insulin signaling pathways or enhance the secretion of insulin from pancreatic cells, helping to regulate blood glucose levels .
Antiviral Applications
Some quinazoline derivatives have shown promising antiviral activities. They can inhibit viral replication by targeting specific viral enzymes or by interfering with the virus’s ability to enter host cells .
Propiedades
IUPAC Name |
2-[4-(2-methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-18-8-7-15-12-10-4-2-3-5-11(10)16-13(17-12)19-9-6-14/h2-5H,7-9H2,1H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBFDWLPUGDEMOU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC1=NC(=NC2=CC=CC=C21)SCC#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(2-Methoxyethylamino)quinazolin-2-yl]sulfanylacetonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

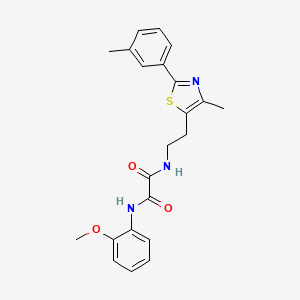
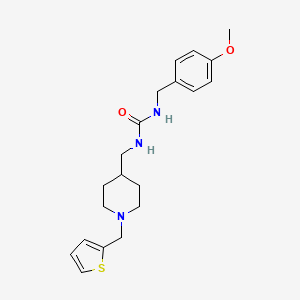
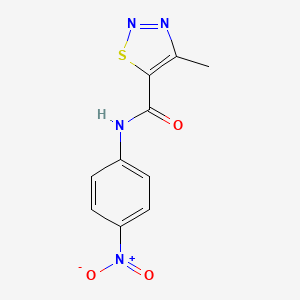
![(E)-N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-3-(furan-2-yl)acrylamide](/img/structure/B2760659.png)
![1-methyl-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2760661.png)
![Methyl 4-(2-chlorophenyl)-6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2760662.png)

![2-[[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]imidazo[1,2-a]pyridine](/img/structure/B2760667.png)
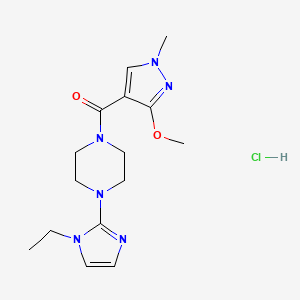
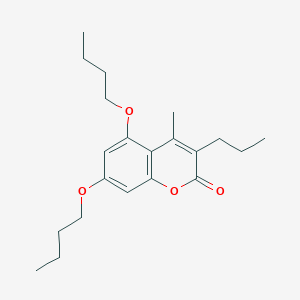


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(4-oxo-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-3-yl)acetamide](/img/structure/B2760673.png)
